シタロプラム N-オキシド

概要

説明

Citalopram N-oxide is one of the minor photoproducts formed from the photodegradation of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression. Photodegradation studies and the impact of various water treatment technologies on citalopram have identified citalopram N-oxide among the transformation products, indicating its formation under environmental conditions and during water treatment processes (Kwon & Armbrust, 2005); (Hörsing et al., 2012).

Synthesis Analysis

The synthesis of citalopram N-oxide, as a transformation product of citalopram, occurs primarily through environmental photodegradation processes. This formation can be achieved under simulated sunlight conditions, leading to N-oxygenation as a minor pathway compared to N-demethylation. The presence of humic substances in water can accelerate the degradation process, indicating a potential route for the formation of citalopram N-oxide in natural waters (Kwon & Armbrust, 2005). Moreover, advanced oxidation processes (AOPs) such as ozonation, UV irradiation, and Fenton oxidation have been shown to facilitate the transformation of citalopram into citalopram N-oxide among other products, highlighting synthetic pathways relevant to water treatment scenarios (Hörsing et al., 2012).

Molecular Structure Analysis

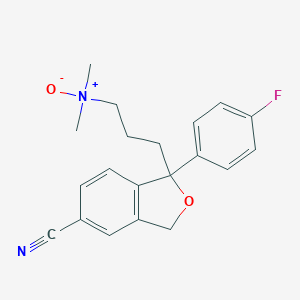

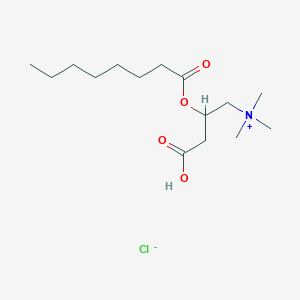

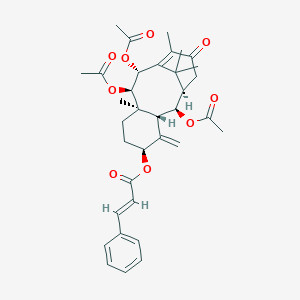

The molecular structure of citalopram N-oxide includes the addition of an oxygen atom to the nitrogen present in the citalopram molecule, which is indicative of the N-oxygenation process during its formation. This structural modification may influence the compound's physical and chemical properties compared to the parent compound, citalopram. The identification and characterization of citalopram N-oxide and other photoproducts have been facilitated by techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), which are crucial for understanding the molecular changes occurring during the photodegradation process (Kwon & Armbrust, 2005).

Chemical Reactions and Properties

The formation of citalopram N-oxide through photodegradation suggests that it may undergo further chemical reactions under environmental conditions or during advanced water treatment processes. Studies have shown that citalopram can degrade into various products, including citalopram N-oxide, under the influence of simulated sunlight, with the reaction's efficiency being pH-dependent. These findings indicate that citalopram N-oxide could potentially participate in further reactions, contributing to the complex mixture of transformation products found in water bodies (Kwon & Armbrust, 2005).

Physical Properties Analysis

The physical properties of citalopram N-oxide, such as solubility, stability, and photolytic behavior, are influenced by its molecular structure. While specific studies on the physical properties of citalopram N-oxide are limited, the available research on citalopram's photodegradation products suggests that these compounds exhibit varied behavior in aquatic environments, potentially affecting their distribution and persistence. The stability of citalopram and its degradation products, including citalopram N-oxide, in different aqueous solutions highlights the importance of understanding the physical properties of these compounds for environmental risk assessment (Kwon & Armbrust, 2005).

科学的研究の応用

神経科学

シタロプラム N-オキシド: は、神経保護効果を探求する研究で注目されています。 研究では、異常なアミロイド前駆体タンパク質(APP)の処理やアミロイドβ誘導性の毒性から保護する役割を果たす可能性があることが示唆されています。これらはアルツハイマー病における重要な要因です。 . これには、ミトコンドリアのダイナミクス、生合成、ミトファジー、シナプス機能における潜在的な利点が含まれます。

薬理学

薬理学において、シタロプラム N-オキシド は、抗うつ薬シタロプラムの代謝産物です。それは、抗うつ効果に不可欠な選択的セロトニン再取り込み阻害薬(SSRI)活性をある程度保持しています。 代謝産物は、シタロプラムを代謝する体のプロセスの一部であり、その役割を理解することで、うつ病の治療のための治療戦略を最適化することができます。 .

環境科学

シタロプラム N-オキシド: は、環境科学の文脈でも研究されています。新興汚染物質として、シタロプラムとその代謝産物(N-オキシドを含む)は、水生環境で検出されています。 研究は、水処理プロセスにおけるそれらの形成と、水生生物に対する潜在的な毒性効果に焦点を当てています。 .

臨床研究

臨床研究では、シタロプラム N-オキシド は、重度のうつ病の治療におけるシタロプラムの有効性に関する調査の一部です。 シタロプラムの代謝(N-オキシドの生成を含む)を理解することで、薬物に対する個々の反応に関する洞察を得ることができ、パーソナライズされた治療計画を調整するのに役立ちます。 .

生化学

生化学の観点から、シタロプラム N-オキシド は、薬物の代謝と作用の研究に関与しています。シタロプラムからN-オキシドを形成するN-酸化は、薬物の薬物動態と薬力学に影響を与える可能性のある代謝経路です。 この知識は、より安全で効果的な薬物の開発に不可欠です。 .

毒性学

最後に、毒性学の分野では、シタロプラム N-オキシド は、薬物過剰摂取と心臓毒性の研究に関連しています。 シタロプラムとその代謝産物(N-オキシドを含む)の毒性プロファイルを理解することは、リスクを評価し、過剰摂取の症例を管理するために不可欠です。 .

作用機序

Target of Action

Citalopram N-oxide, like its parent compound Citalopram, is a selective serotonin reuptake inhibitor (SSRI) and its primary target is the serotonin transporter (SLC6A4) in the presynaptic neurons . This transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its action .

Mode of Action

This leads to an enhancement of serotonergic transmission, which is believed to be the mechanism underlying its antidepressant effect .

Biochemical Pathways

The action of Citalopram N-oxide affects the serotonergic neurotransmission pathway . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic receptors and trigger downstream signaling pathways . This results in the modulation of various physiological functions that are regulated by serotonin, including mood, sleep, and appetite .

Pharmacokinetics

Citalopram N-oxide, as a metabolite of Citalopram, is expected to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with its parent compound. Citalopram is rapidly absorbed following oral administration, with peak plasma levels observed approximately 1-4 hours after administration . It has a high bioavailability of approximately 80% due to its high lipophilicity . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2D6 . Approximately 12 to 23% of an oral dose of citalopram is excreted as unchanged citalopram in the urine, and approximately 10% is excreted in the feces .

Result of Action

The increased serotonergic transmission resulting from the action of Citalopram N-oxide leads to an improvement in the symptoms of depression . This includes a reduction in feelings of sadness, loss of interest in activities, changes in appetite, difficulty sleeping, feelings of worthlessness or guilt, and thoughts of death or suicide .

Action Environment

The action of Citalopram N-oxide can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce the cytochrome P450 enzymes can affect its metabolism and thereby alter its efficacy and potential for side effects . Additionally, factors such as pH and the presence of certain ions can affect its stability .

Safety and Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

将来の方向性

Citalopram oxidation was examined during sodium hypochlorite and chlorine dioxide chlorination processes since conventional wastewater treatment plants cannot remove citalopram effectively . This suggests that future research could focus on improving wastewater treatment methods to effectively remove Citalopram and its derivatives.

特性

IUPAC Name |

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOGFDCEWUUSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435141 | |

| Record name | Citalopram N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63284-72-0 | |

| Record name | Citalopram N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63284-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citalopram N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063284720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citalopram N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63284-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITALOPRAM N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E2C7VT4RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is citalopram N-oxide formed in the body?

A1: Citalopram N-oxide is generated through the N-oxidation of citalopram, primarily mediated by the cytochrome P450 enzyme CYP2D6. [, , ] This metabolic pathway represents a secondary route of citalopram elimination, alongside demethylation to demethylcitalopram and didemethylcitalopram. []

Q2: Does citalopram N-oxide possess any pharmacological activity?

A2: The pharmacological activity of citalopram N-oxide remains largely unexplored. While it has been identified as a metabolite in biological samples, its affinity for serotonin transporters or other pharmacological targets is not well-characterized. [] Further research is needed to determine if it exhibits any inherent biological activity.

Q3: What analytical techniques are employed to identify and quantify citalopram N-oxide?

A3: Several analytical methods have been developed to detect and quantify citalopram N-oxide in biological matrices, primarily focusing on separating it from citalopram and its other metabolites. High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and mass spectrometry (MS), has been successfully applied. [, ] Additionally, capillary electrophoresis (CE) methods utilizing chiral selectors have shown promise for the enantiomeric separation of citalopram N-oxide. []

Q4: What is the significance of studying citalopram N-oxide in a clinical context?

A4: While citalopram N-oxide might not possess significant pharmacological activity, its presence and levels in biological samples can provide valuable insights into an individual's drug metabolism. Interindividual variability in CYP2D6 activity, influenced by genetic polymorphisms or drug interactions, can significantly impact citalopram N-oxide formation. [] Therefore, monitoring citalopram N-oxide levels could contribute to personalized medicine approaches, potentially allowing for dose adjustments based on an individual's metabolic profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)

![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)